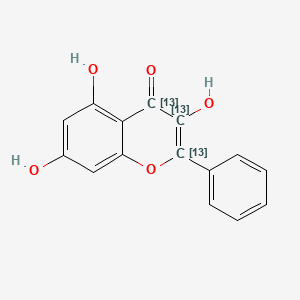
Galangin-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galangin-13C3 is a polyphenolic compound belonging to the flavanol category. It is a derivative of galangin, which is found in the rhizomes of Alpinia officinarum Hance. This compound is known for its various biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Galangin-13C3 involves the incorporation of carbon-13 isotopes into the galangin molecule. This can be achieved through various synthetic routes, including:
Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 into the galangin molecule using labeled precursors.
Biosynthetic Pathways: Utilizing microorganisms or plants that can incorporate carbon-13 into their metabolic pathways to produce labeled galangin.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes:
Fermentation: Using genetically modified microorganisms that can incorporate carbon-13 into galangin.
Chemical Synthesis: Employing advanced chemical synthesis techniques to incorporate carbon-13 into the galangin structure.
Análisis De Reacciones Químicas
Types of Reactions
Galangin-13C3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form kaempferol.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products
The major products formed from these reactions include:
Kaempferol: Formed through oxidation.
Reduced Galangin: Formed through reduction.
Substituted Galangin Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Galangin-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of isotope labeling on chemical reactions.
Biology: Investigated for its biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Galangin-13C3 involves several molecular targets and pathways:
Anticancer Activity: this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets various signaling pathways, including the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Antioxidant Activity: This compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Kaempferol: A flavonol similar to galangin, known for its anticancer and antioxidant properties.
Quercetin: Another flavonol with similar biological activities, including anti-inflammatory and anticancer effects.
Myricetin: A flavonol with strong antioxidant and anti-inflammatory properties.
Uniqueness of Galangin-13C3
This compound is unique due to its isotope labeling, which allows for detailed studies of its metabolic pathways and mechanisms of action. This labeling provides insights into the compound’s bioavailability, distribution, and excretion, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C15H10O5 |
|---|---|
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
3,5,7-trihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H/i13+1,14+1,15+1 |
Clave InChI |
VCCRNZQBSJXYJD-UIDJNKKJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















